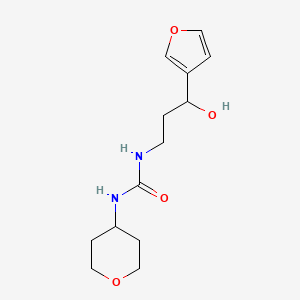

![molecular formula C7H6ClN3O2 B2598666 1H-Pyrazolo[3,4-c]pyridin-6-ium-7-carboxylic acid;chloride CAS No. 2636767-93-4](/img/structure/B2598666.png)

1H-Pyrazolo[3,4-c]pyridin-6-ium-7-carboxylic acid;chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . For instance, one study described the rational design, synthesis, and in vitro functional characterization of new heme-dependent, direct soluble guanylyl cyclase (sGC) agonists . These new compounds bear a 1H-pyrazolo[3,4-c]pyridin-7(6H)-one skeleton, modified to enable efficient sGC binding and stimulation .Applications De Recherche Scientifique

Synthesis and Functionalization Reactions

Experimental and theoretical studies have demonstrated the utility of 1H-pyrazole derivatives, including 1H-Pyrazolo[3,4-c]pyridin-6-ium-7-carboxylic acid chloride, in synthesizing various heterocyclic compounds. These compounds have been synthesized through reactions with diamines and other nucleophiles, yielding derivatives with potential applications in drug discovery and materials science. For example, the reaction of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine under specific conditions resulted in the formation of pyrazole-3-carboxamides and imidazo[4,5-b]pyridine derivatives, showcasing the compound's versatility in organic synthesis (İ. Yıldırım, F. Kandemirli, E. Demir, 2005).

Catalysis and Synthesis of Heterocyclic Compounds

The compound has shown potential as a catalyst or reagent in the synthesis of various heterocyclic frameworks, which are core structures in numerous bioactive molecules. For instance, sulfonic acid functionalized pyridinium chloride, a related compound, has been used as a catalyst for synthesizing tetrahydrobenzo[b]pyran derivatives, indicating the potential of pyrazole derivatives in facilitating chemical transformations (M. Zolfigol et al., 2015).

Biomedical Applications

Research has also explored the biomedical applications of pyrazolo[3,4-b]pyridines, which are structurally similar to 1H-Pyrazolo[3,4-c]pyridin-6-ium-7-carboxylic acid chloride. These compounds have been studied for their potential uses in drug development, including as cyclin-dependent kinase (Cdk) inhibitors, showcasing the relevance of pyrazole derivatives in the development of new therapeutic agents (I. Stepanenko et al., 2011).

Propriétés

IUPAC Name |

1H-pyrazolo[3,4-c]pyridin-6-ium-7-carboxylic acid;chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2.ClH/c11-7(12)6-5-4(1-2-8-6)3-9-10-5;/h1-3H,(H,9,10)(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQKFYMJJPZHCCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[NH+]=C(C2=C1C=NN2)C(=O)O.[Cl-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-phenethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2598583.png)

![3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]propanoic acid](/img/structure/B2598584.png)

![1-(8-Methyl-6-oxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2598587.png)

![2-(4-Methoxyphenyl)sulfanyl-~{n}-(2-Methyl-5,6-Dihydro-4~{h}-Cyclopenta[c]pyrazol-3-Yl)ethanamide](/img/structure/B2598588.png)

![3,4,5-trimethoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2598592.png)

![1-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2598594.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-phenylbutanamide](/img/structure/B2598596.png)

![N-(3-methyl-4-(N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2598598.png)

![tert-Butyl 2-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B2598603.png)

![(E)-4-(Dimethylamino)-N-[(2-phenyl-1,2,4-triazol-3-yl)methyl]but-2-enamide](/img/structure/B2598605.png)